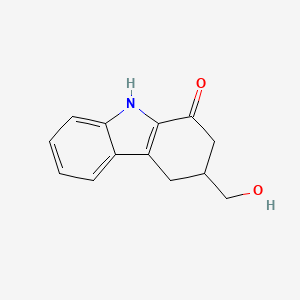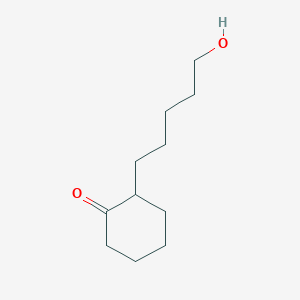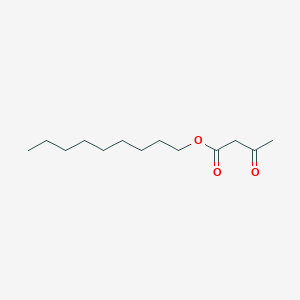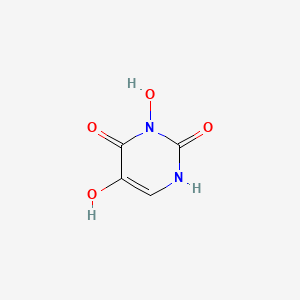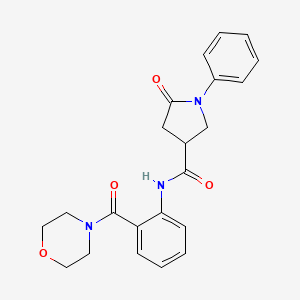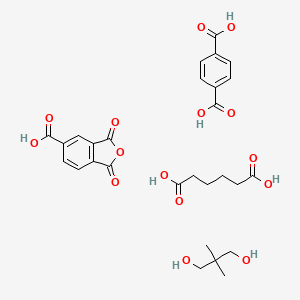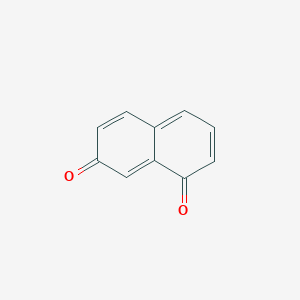
Naphthalene-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,7-dione is an organic compound belonging to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone functionalities at the 1 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dione can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. For instance, the oxidation of 1,7-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Commonly used oxidizing agents include potassium dichromate and manganese dioxide .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted naphthoquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Substituted naphthoquinones.
Aplicaciones Científicas De Investigación
Naphthalene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalene-1,7-dione involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, resulting in oxidative stress and potential biological effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Naphthalene-1,7-dione can be compared with other naphthoquinones, such as naphthalene-1,4-dione and naphthalene-2,3-dione. While all these compounds share a common naphthalene backbone, their chemical properties and reactivity can differ significantly due to the position of the ketone groups . For instance:
Naphthalene-1,4-dione: Known for its use in the synthesis of various dyes and pigments.
Naphthalene-2,3-dione: Studied for its potential biological activities.
Propiedades
Número CAS |
46001-16-5 |
|---|---|
Fórmula molecular |
C10H6O2 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
naphthalene-1,7-dione |
InChI |
InChI=1S/C10H6O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Clave InChI |
MMMBIWJLWVIRIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2=CC(=O)C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


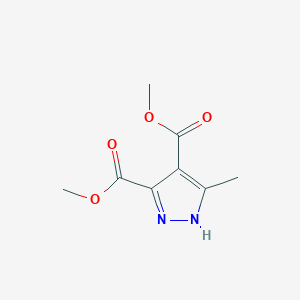
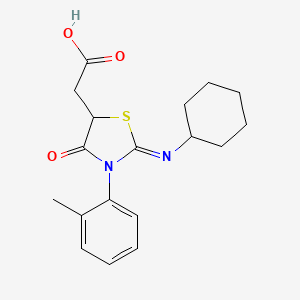
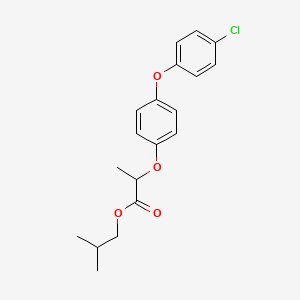
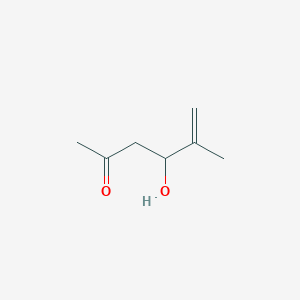
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
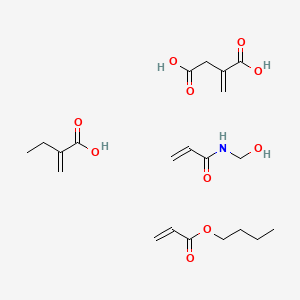
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
